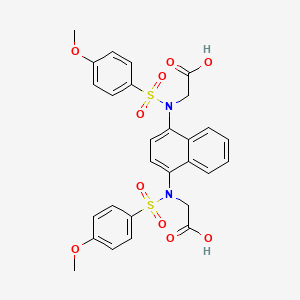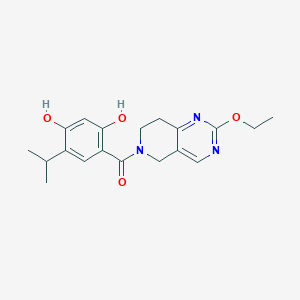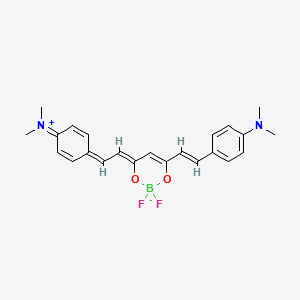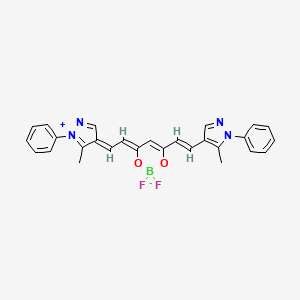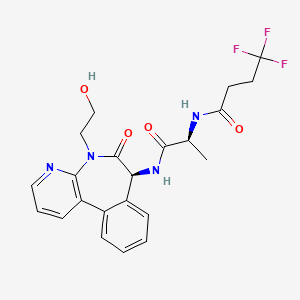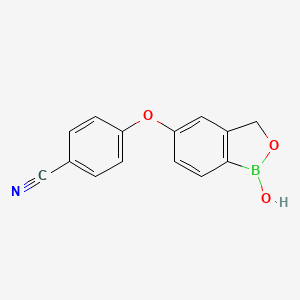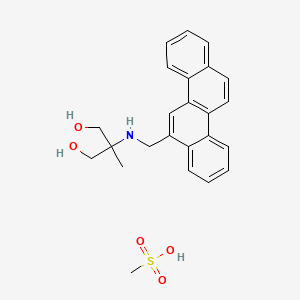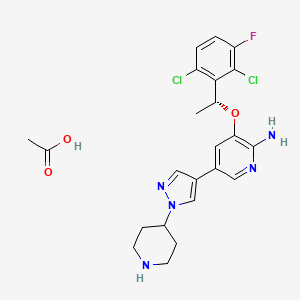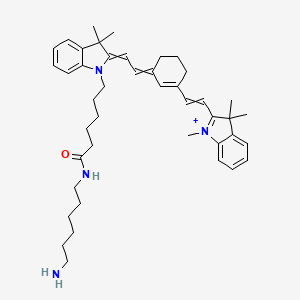
Cyanine7 amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7 amine is a near-infrared dye with a free amine group, making it suitable for conjugation with activated esters and other reactive molecules. It is an analog of Cy7®, known for its applications in live organism imaging and low-background applications. The compound has a molecular formula of C43H60Cl2N4O and a molecular weight of 719.87 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 amine typically involves the reaction of indole derivatives with various alkylating agents. The process includes the formation of a heptamethine bridge, which is crucial for its near-infrared properties . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve high purity levels suitable for biological applications .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The free amine group allows for nucleophilic substitution reactions with activated esters and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Activated esters, DMF as a solvent, room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of conjugated products with various biomolecules.
Scientific Research Applications
Cyanine7 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in live-cell imaging and tracking of biological processes.
Medicine: Utilized in cancer theranostics for tumor imaging and targeted therapy.
Industry: Applied in the development of optical sensors and imaging devices.
Mechanism of Action
Cyanine7 amine exerts its effects through its near-infrared fluorescence properties. The compound targets specific biomolecules and tissues, allowing for precise imaging and detection. The mechanism involves the absorption of near-infrared light, followed by emission at a longer wavelength, which is detected by imaging devices . The molecular targets include overexpressed receptors in tumor cells, making it effective for cancer imaging .
Comparison with Similar Compounds
Similar Compounds
Cyanine5.5: Another near-infrared dye with similar applications but different spectral properties.
Cyanine3.5: A dye with shorter wavelength absorption and emission compared to Cyanine7 amine.
Indocyanine Green (ICG): A clinically approved dye with limitations in photostability and tumor-targeting specificity.
Uniqueness
This compound stands out due to its high quantum yield, low tissue autofluorescence, and excellent tumor-targeting capacity . These properties make it particularly suitable for in vivo imaging and cancer theranostics .
Properties
IUPAC Name |
N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKAUKNGUVUFA-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N4O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
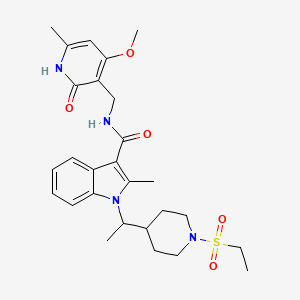
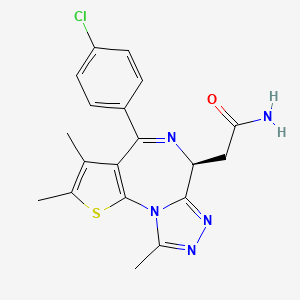

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
